molecular formula C21H30N4O B10935425 [4-(2-Adamantyl)piperazino](5-cyclopropyl-1H-pyrazol-3-YL)methanone

[4-(2-Adamantyl)piperazino](5-cyclopropyl-1H-pyrazol-3-YL)methanone

Cat. No.: B10935425
M. Wt: 354.5 g/mol
InChI Key: HJUKBCPPUZYXOF-UHFFFAOYSA-N
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Description

4-(2-Adamantyl)piperazinomethanone is a complex organic compound characterized by its unique structural features. The compound contains an adamantyl group, a piperazine ring, and a pyrazole moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the coupling of the adamantyl-piperazine intermediate with the pyrazole derivative under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-(2-Adamantyl)piperazinomethanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Adamantyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for probing the active sites of various enzymes and receptors.

Medicine

In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine and pyrazole moieties may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Properties

Molecular Formula

C21H30N4O

Molecular Weight

354.5 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C21H30N4O/c26-21(19-12-18(22-23-19)15-1-2-15)25-5-3-24(4-6-25)20-16-8-13-7-14(10-16)11-17(20)9-13/h12-17,20H,1-11H2,(H,22,23)

InChI Key

HJUKBCPPUZYXOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6

Origin of Product

United States

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